molecular formula C21H19F3N4O3 B2433433 [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine CAS No. 477847-88-4

[(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine

Cat. No.: B2433433
CAS No.: 477847-88-4
M. Wt: 432.403
InChI Key: YIHJDZJJZCVALG-OUKQBFOZSA-N
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Description

[(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine is a complex organic compound with a unique structure that includes a triazole ring, a trifluoromethoxy group, and a methoxyphenyl group

Properties

IUPAC Name

[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-27(2)13-12-18-19(20(29)14-4-8-16(30-3)9-5-14)25-26-28(18)15-6-10-17(11-7-15)31-21(22,23)24/h4-13H,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHJDZJJZCVALG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethoxy and methoxyphenyl groups. Common reagents used in the synthesis include dimethylamine, trifluoromethoxybenzene, and methoxybenzaldehyde. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and enzyme functions.

Medicine

In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development due to its ability to modulate biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(trifluoromethoxy)phenyl]triazole: Shares the trifluoromethoxyphenyl group but lacks the methoxyphenyl group.

    [4-methoxyphenyl]triazole: Contains the methoxyphenyl group but lacks the trifluoromethoxyphenyl group.

Uniqueness

The uniqueness of [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Biological Activity

The compound [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine represents a novel class of triazole derivatives that have garnered attention for their potential biological activities, particularly in antifungal and anticancer applications. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse research findings.

Chemical Structure

The compound features a triazole ring, which is known for its pharmacological significance. The presence of functional groups such as methoxy and trifluoromethoxy enhances its biological activity by influencing its interaction with biological targets. The molecular formula is C_{20}H_{19F_3N_3O_2, with a molecular weight of approximately 432.403 g/mol .

Antifungal Activity

Research indicates that triazole derivatives exhibit broad antifungal activity due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. The specific compound under discussion has been evaluated against various fungal strains, showing promising results:

  • In vitro studies demonstrated that the compound inhibited the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. The compound has shown effectiveness in inhibiting the proliferation of cancer cell lines through various mechanisms:

  • Cell Viability Assays : In studies involving human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines, the compound exhibited IC50 values of 27.3 µM and 6.2 µM respectively, indicating significant cytotoxicity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which may be attributed to the modulation of key signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole compounds suggests that modifications to the triazole ring and substituents significantly influence their biological activities:

Modification Effect on Activity
Addition of methoxy groupEnhanced lipophilicity and membrane permeability
Trifluoromethoxy substitutionIncreased potency against specific fungal strains
Variation in aromatic substituentsAltered binding affinity to target enzymes

These modifications can optimize the pharmacokinetic properties and enhance selectivity towards fungal or cancerous cells.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives similar to the compound :

  • Study on Antifungal Efficacy : A recent review focused on novel 1,2,4-triazoles as antifungal agents emphasized their potential against resistant strains due to their unique structural features .
  • Anticancer Screening : A screening study identified a series of triazole compounds with notable anticancer properties, suggesting that structural variations can lead to enhanced activity against various cancer types .
  • Mechanistic Insights : Research into the mechanism revealed that certain triazoles could inhibit metabolic enzymes associated with cancer progression, further supporting their therapeutic potential .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis involves a multi-step approach:

  • Triazole Core Formation : Utilize Huisgen 1,3-dipolar cycloaddition between an azide and alkyne. For example, refluxing a substituted benzaldehyde with a triazole precursor in ethanol and glacial acetic acid .
  • Functionalization : Introduce the 4-methoxybenzoyl group via nucleophilic acyl substitution and the trifluoromethoxyphenyl moiety through Suzuki coupling .
  • Purification : Column chromatography or recrystallization isolates the E-isomer, confirmed by NMR coupling constants .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the triazole protons (δ 7.5–8.5 ppm), vinyl group (J = 15–16 Hz for E-configuration), and substituents .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations.
  • Elemental Analysis (CHNS) : Validate stoichiometry (deviations >0.4% require reassessment) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks .

Q. How is the E-configuration of the ethenyl group confirmed experimentally?

  • ¹H NMR Coupling Constants : Trans-vinyl protons exhibit J = 15–16 Hz .
  • X-ray Crystallography : Definitive proof via torsion angles >170° in SHELXL-refined structures .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and elemental analysis?

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray Crystallography : SHELXL refines anisotropic displacement parameters, resolving ambiguities from spectral artifacts .
  • Repeat Analyses : Ensure dry combustion conditions for CHNS to avoid hygroscopic errors .

Q. What crystallographic strategies optimize structural resolution of stereochemical features?

  • High-Resolution Data : Collect at d < 0.8 Å for precise SHELXL refinement.
  • Twinning Handling : Use TWIN/BASF commands in SHELXL for twinned crystals.
  • Validation Tools : WinGX/ORTEP visualizes hydrogen bonding and π-π interactions, with R₁ < 5% indicating reliability .

Q. How can regioselectivity in 1,2,3-triazole synthesis be controlled?

  • Catalyst Choice : CuAAC (CuI/TBTA) yields 1,4-triazoles; RuAAC produces 1,5-regioisomers.
  • Reaction Monitoring : Track progress via TLC with UV-active triazole spots .

Q. What substituent modifications enhance biological activity in SAR studies?

  • Electron-Withdrawing Groups : Replace 4-methoxybenzoyl with nitro or halogens to improve receptor binding .
  • Trifluoromethoxy Stability : Retain for metabolic resistance, as seen in antifungal triazoles .
  • Steric Effects : Substitute dimethylamine with bulkier amines (e.g., piperidine) .

Q. Which computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina predicts poses using high-resolution PDB structures.
  • Validation : Compare docking scores (e.g., ∆G = -9.5 kcal/mol) with experimental IC₅₀ values. MD simulations (GROMACS) assess pose stability (RMSD < 2 Å) .

Q. How do solvent and catalyst choices impact synthetic yield?

  • Solvent Effects : DMF enhances solubility in coupling reactions but requires anhydrous conditions.
  • Catalyst Optimization : Pd(PPh₃)₄ in Suzuki couplings improves cross-coupling efficiency under degassed conditions .

Q. How are contradictory biological assay data reconciled?

  • Normalization : Use Z-scores or % inhibition relative to controls.
  • Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) if fluorescence assays show false positives.
  • Statistical Models : Apply Bayesian analysis to weigh conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.